(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol
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Overview
Description
(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group and the piperidin-4-ol moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Trifluoromethyl)piperidin-4-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes a series of reactions including Mitsunobu reaction, reduction, and substitution to introduce the trifluoromethyl group and achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the piperidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidin-4-ol moiety can interact with hydrogen-bonding sites. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxyproline
- (2S,4S)-4-Hydroxyproline
- (2S,4R)-4-Fluoroglutamic acid
Uniqueness
(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with hydrophobic pockets in target molecules, making it a valuable intermediate in drug discovery and development.
Biological Activity
(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol is a piperidine derivative notable for its unique trifluoromethyl group, which enhances its biological activity and pharmacological potential. This compound has been investigated primarily for its interactions with various biological targets, particularly in the context of drug discovery.
The trifluoromethyl group in this compound contributes to its lipophilicity and metabolic stability , making it a promising candidate in medicinal chemistry. The presence of this group often correlates with increased biological activity due to enhanced membrane permeability and interaction with protein targets.
Research indicates that this compound acts as an agonist for G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Specifically, studies have highlighted its potential role in influencing metabolic pathways related to glucose metabolism and insulin signaling, suggesting applications in treating type 2 diabetes and obesity-related disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
G Protein-Coupled Receptor Agonism | Modulates receptor activity influencing various signaling pathways. |
Metabolic Pathway Influence | Potential effects on glucose metabolism and insulin signaling pathways. |
Therapeutic Applications | Investigated for use in treating type 2 diabetes and obesity-related metabolic disorders. |
Case Studies and Research Findings
- GPR119 Agonism : A study demonstrated that derivatives of this compound exhibit significant agonistic activity at GPR119, a receptor implicated in glucose homeostasis. This suggests potential for developing treatments aimed at enhancing insulin sensitivity.
- Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. The presence of the trifluoromethyl group was found to enhance the cytotoxicity against certain cancer types, indicating a potential role in cancer therapy .
- Molecular Docking Studies : Molecular docking studies have revealed that the trifluoromethyl group facilitates strong interactions with target proteins through hydrogen bonding and halogen bonding interactions. These interactions are critical for the observed biological activities and provide insights into the design of more potent analogs .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(Trifluoromethyl)piperidin-4-ol | Trifluoromethyl at position 4 | Lacks hydroxyl functionality |
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Contains a pyrimidine ring | Potential GPR119 agonist |
cis 1-CBZ-2-Methyl-piperidin-4-ol | Carbamate moiety | Different functional groups affecting activity |
Properties
Molecular Formula |
C6H10F3NO |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(2S,4R)-2-(trifluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
MNFGDTYUQGCQBE-UHNVWZDZSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1O)C(F)(F)F |
Canonical SMILES |
C1CNC(CC1O)C(F)(F)F |
Origin of Product |
United States |
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